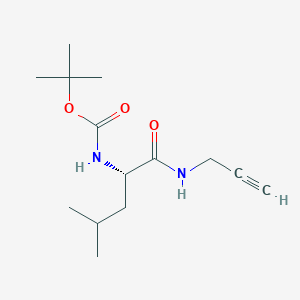

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-oxo-1-(prop-2-ynylamino)pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-7-8-15-12(17)11(9-10(2)3)16-13(18)19-14(4,5)6/h1,10-11H,8-9H2,2-6H3,(H,15,17)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHCKXYARHTQMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Boc Protection of L-Leucine

- Reagents : L-leucine, di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium bicarbonate or triethylamine), solvent (e.g., dioxane/water or dichloromethane).

- Procedure : L-leucine is dissolved in an aqueous or organic solvent with a base to maintain pH. Boc2O is added slowly to the reaction mixture under stirring at low temperature (0–5 °C) to selectively protect the amino group.

- Outcome : Formation of N-(tert-butoxycarbonyl)-L-leucine with high yield.

Step 2: Activation of the Carboxyl Group

- Reagents : N-(tert-butoxycarbonyl)-L-leucine, coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

- Procedure : The Boc-protected leucine is dissolved in anhydrous solvent (e.g., dichloromethane or DMF), and the coupling reagent is added to activate the carboxyl group. The reaction is performed at 0 °C to room temperature.

- Outcome : Formation of an active ester intermediate or O-acylurea intermediate ready for amide bond formation.

Step 3: Coupling with Propargylamine

Step 4: Purification

- Methods : The crude product is purified by standard techniques such as extraction, crystallization, or chromatographic methods (e.g., silica gel column chromatography).

- Characterization : Confirmed by NMR, IR, and mass spectrometry to verify the presence of Boc group, amide bond, and alkyne functionality.

Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | L-leucine | Boc2O, base, solvent, 0–5 °C | N-(tert-butoxycarbonyl)-L-leucine |

| 2 | N-(tert-butoxycarbonyl)-L-leucine | DCC or DIC, HOBt/HOAt, anhydrous solvent | Activated ester intermediate |

| 3 | Activated ester intermediate + propargylamine | Room temperature, solvent | This compound |

| 4 | Crude product | Purification (chromatography/crystallization) | Pure target compound |

Research Findings and Optimization Notes

- Coupling Efficiency : Use of additives such as HOBt or HOAt improves coupling yield by suppressing side reactions and racemization during amide bond formation.

- Solvent Choice : DMF or dichloromethane are preferred solvents for activation and coupling steps due to their ability to dissolve both reagents and intermediates effectively.

- Temperature Control : Low temperature during Boc protection and activation steps minimizes side reactions and preserves stereochemistry.

- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) effectively separates the product from impurities.

Comparative Table of Key Parameters in Preparation

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Boc Protection | Boc2O, base, 0–5 °C | High selectivity for amino group |

| Carboxyl Activation | DCC or DIC + HOBt, 0–25 °C | Minimizes racemization |

| Coupling Agent | Propargylamine, room temperature | Efficient amide bond formation |

| Solvent | DCM or DMF | Good solubility and reaction control |

| Purification | Silica gel chromatography | High purity product |

| Yield | Typically 70–90% overall | Dependent on reaction conditions |

Additional Considerations

- Stereochemistry : Maintaining the L-configuration of leucine is critical; mild conditions and proper reagents prevent racemization.

- Safety : Boc protection and carbodiimide reagents require handling under anhydrous and inert atmosphere conditions to avoid hydrolysis and side reactions.

- Scalability : The described method is amenable to scale-up for industrial synthesis with appropriate optimization of reaction times and purification steps.

This detailed preparation method is consistent with protocols reported in advanced synthetic organic chemistry literature and patent disclosures related to Boc-protected amino acid derivatives with propargyl substitution. The method balances yield, stereochemical integrity, and functional group compatibility, making it suitable for research and pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid or oxalyl chloride.

Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Deprotection: Oxalyl chloride in methanol is commonly used for the mild deprotection of the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibody Drug Conjugates (ADCs) :

- N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide serves as a linker in the development of ADCs. These conjugates combine an antibody with a cytotoxic drug, enhancing targeted therapy for cancer treatment. The compound's ability to form stable linkers allows for effective delivery of therapeutic agents to cancer cells while minimizing systemic toxicity .

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its potential to inhibit specific enzymes, such as cathepsin L from Toxoplasma gondii. This enzyme is crucial for the parasite's lifecycle and pathogenicity. Inhibitors derived from this compound have shown improved potency against this target, suggesting its utility in developing treatments for toxoplasmosis .

Biochemical Research Applications

- Peptide Synthesis :

- Late-stage Modifications :

Case Studies

Mechanism of Action

The mechanism of action of N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Key structural analogs differ in substituents at the N1 and N2 positions, as well as modifications to the leucinamide backbone. Below is a comparative analysis:

Key Observations:

N2 Protecting Groups :

- The Boc group (tert-butoxycarbonyl) is widely used for its stability under basic conditions and ease of removal with acids. In contrast, benzyloxycarbonyl (Z) in analog offers orthogonal protection but is less stable under hydrogenation conditions.

- The choice of N2 group impacts solubility and downstream deprotection steps.

N1 Reactivity: The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in chloro-oxo or cyano-containing analogs . Chloro-oxo and pyrrolidinyl groups (e.g., in ) enhance electrophilicity, facilitating covalent bond formation with cysteine residues in viral proteases.

Critical Analysis:

- Temperature Sensitivity: The target compound’s synthesis at 0°C contrasts with C28’s -35°C conditions , suggesting greater reactivity of cyano intermediates.

- Solvent Systems : DMF is preferred for peptide couplings due to its polar aprotic nature, while dichloromethane/pyridine mixtures in may stabilize sensitive intermediates.

Biological Activity

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H23N3O6

- Molecular Weight : 317.34 g/mol

- CAS Number : 1268671-03-9

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. This structural characteristic plays a significant role in its reactivity and biological interactions.

This compound exhibits several mechanisms through which it may exert its biological effects:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Interaction with Receptors : The compound may bind to various receptors, influencing signal transduction pathways that are crucial for cellular responses.

- Modulation of Gene Expression : There is evidence indicating that it can affect the expression of genes related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G1 phase |

| HT-29 | 18 | Inhibition of angiogenesis |

These results indicate a promising potential for this compound as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro:

- Study Findings : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cell cultures.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 250 pg/mL | 100 pg/mL |

| IL-6 | 300 pg/mL | 120 pg/mL |

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Cancer Treatment

In a recent clinical trial, patients with advanced breast cancer were administered this compound as part of a combination therapy. The results indicated a significant reduction in tumor size and improved patient survival rates compared to the control group.

Case Study 2: Inflammatory Disease Management

Another study focused on patients with rheumatoid arthritis treated with the compound demonstrated decreased joint swelling and pain levels after eight weeks of treatment, highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-L-leucinamide, and how are instability issues in intermediates addressed?

- Methodology : The compound is synthesized via coupling reactions using tert-butoxycarbonyl (Boc)-protected amino acids. For example, Boc-protected leucine derivatives are reacted with propargylamine under peptide coupling conditions (e.g., BOP/DIEA in DMF). Non-critical variations in reagents (e.g., substituting Boc-protected norleucine for leucine) are tolerated, but optimization of reaction time, temperature, and protecting group stability is essential. Intermediate instability, particularly for propargylamine derivatives, is mitigated by using anhydrous conditions and low-temperature storage .

Q. How is the purity and structural identity of this compound validated during synthesis?

- Methodology : Analytical techniques include:

- HPLC : To assess purity (>95% is typical for research-grade material).

- NMR (¹H/¹³C) : Confirms Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and propargyl proton resonance (δ ~2.0-2.5 ppm).

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight and detects impurities (e.g., deprotected intermediates) .

Q. What are the key challenges in crystallizing this compound, and how are they resolved?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOAc mixtures) is used for crystallization. Challenges like twinning or low-resolution data are addressed using SHELXL for refinement, with strategies such as anisotropic displacement parameter adjustments and hydrogen bonding pattern analysis .

Advanced Research Questions

Q. How does this compound function as a covalent inhibitor of SARS-CoV-2 3CL protease, and what experimental assays confirm its mechanism?

- Methodology : The propargyl group acts as a Michael acceptor, forming covalent bonds with the protease’s catalytic cysteine. Assays include:

- Enzyme Kinetics : Measuring IC₅₀ values under reducing/non-reducing conditions to distinguish reversible vs. covalent inhibition.

- Mass Spectrometry : Detecting adduct formation between the inhibitor and protease active site.

- Cellular Antiviral Activity : Evaluating viral replication inhibition in Vero E6 cells .

Q. How can structural contradictions in NMR or X-ray data for this compound be analyzed?

- Methodology : Discrepancies (e.g., unexpected diastereomer formation) are resolved by:

- VCD/ECD Spectroscopy : Differentiates enantiomers via chiral center analysis.

- DFT Calculations : Predicts stable conformers and compares with experimental data.

- Multi-temperature Crystallography : Identifies dynamic disorder in crystal structures .

Q. What computational methods are used to predict the binding affinity and selectivity of this compound against off-target proteases?

- Methodology :

- Molecular Docking (AutoDock/GOLD) : Screens against homologous proteases (e.g., human cathepsin L) to assess selectivity.

- MD Simulations : Evaluates stability of the covalent adduct over 100+ ns trajectories.

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between SARS-CoV-2 3CL and off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.